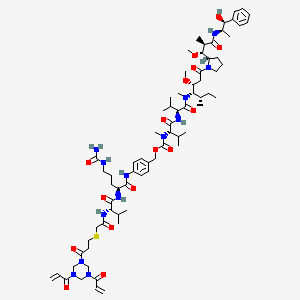
Py-MAA-Val-Cit-PAB-MMAE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Py-MAA-Val-Cit-PAB-MMAE is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). This compound is composed of monomethyl auristatin E (MMAE) linked to a peptide sequence consisting of Pyroglutamic acid (Py), Methacrylic acid (MAA), Valine (Val), Citrulline (Cit), and p-Aminobenzyl alcohol (PAB). This compound is utilized in targeted cancer therapies, specifically designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Py-MAA-Val-Cit-PAB-MMAE involves multiple steps, starting with the preparation of the peptide linker (Py-MAA-Val-Cit-PAB) and the cytotoxic agent MMAE. The peptide linker is synthesized through solid-phase peptide synthesis (SPPS), where each amino acid is sequentially added to a resin-bound peptide chain. The final product is then cleaved from the resin and purified .
The conjugation of MMAE to the peptide linker is achieved through a series of chemical reactions, including amide bond formation and esterification. The reaction conditions typically involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Py-MAA-Val-Cit-PAB-MMAE undergoes several types of chemical reactions, including:
Hydrolysis: The peptide linker can be hydrolyzed under acidic or basic conditions, leading to the release of MMAE.
Reduction: The disulfide bonds in the linker can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in the peptide linker can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols in organic solvents.
Major Products Formed
Hydrolysis: Release of MMAE and the corresponding peptide fragments.
Reduction: Cleavage of disulfide bonds, resulting in the separation of MMAE from the peptide linker.
Substitution: Formation of substituted peptide linkers with modified functional groups.
Scientific Research Applications
Py-MAA-Val-Cit-PAB-MMAE has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying drug-linker conjugation and stability.
Biology: Employed in cell-based assays to investigate the cytotoxic effects of ADCs on cancer cells.
Medicine: Integral component of ADCs used in targeted cancer therapies, specifically designed to deliver cytotoxic agents to cancer cells while minimizing damage to healthy cells.
Industry: Utilized in the development and production of ADCs for clinical use
Mechanism of Action
The mechanism of action of Py-MAA-Val-Cit-PAB-MMAE involves the selective targeting of cancer cells through an antibody-drug conjugate. The antibody portion of the ADC recognizes and binds to a specific antigen on the surface of the cancer cell. Upon binding, the ADC is internalized into the cancer cell via endocytosis. Inside the cell, the linker is cleaved by lysosomal enzymes, releasing MMAE. MMAE then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Val-Cit-PAB-MMAE: Similar linker structure but lacks the Pyroglutamic acid and Methacrylic acid components.
MC-Val-Cit-PAB-MMAE: Contains a maleimide-cysteine (MC) linker instead of Pyroglutamic acid and Methacrylic acid
Uniqueness
Py-MAA-Val-Cit-PAB-MMAE is unique due to its specific peptide linker sequence, which provides enhanced stability and targeted delivery of MMAE. The inclusion of Pyroglutamic acid and Methacrylic acid in the linker structure contributes to its improved pharmacokinetic properties and reduced off-target toxicity .
Properties
CAS No. |
2247398-68-9 |
|---|---|
Molecular Formula |
C72H111N13O16S |
Molecular Weight |
1446.8 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C72H111N13O16S/c1-17-46(10)63(54(99-15)37-59(90)85-35-24-28-53(85)65(100-16)47(11)66(92)75-48(12)64(91)50-25-21-20-22-26-50)80(13)70(96)61(44(6)7)79-69(95)62(45(8)9)81(14)72(98)101-38-49-29-31-51(32-30-49)76-67(93)52(27-23-34-74-71(73)97)77-68(94)60(43(4)5)78-55(86)39-102-36-33-58(89)84-41-82(56(87)18-2)40-83(42-84)57(88)19-3/h18-22,25-26,29-32,43-48,52-54,60-65,91H,2-3,17,23-24,27-28,33-42H2,1,4-16H3,(H,75,92)(H,76,93)(H,77,94)(H,78,86)(H,79,95)(H3,73,74,97)/t46-,47+,48+,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1 |
InChI Key |
ASDXMJBJAKMFHO-NGASZDMPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CSCCC(=O)N4CN(CN(C4)C(=O)C=C)C(=O)C=C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CSCCC(=O)N4CN(CN(C4)C(=O)C=C)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


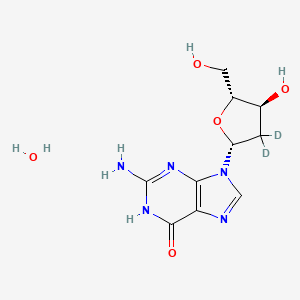
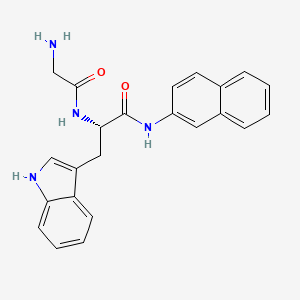
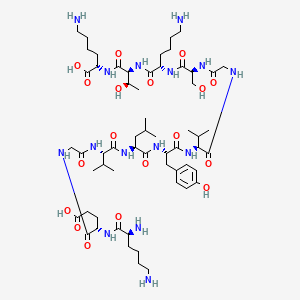

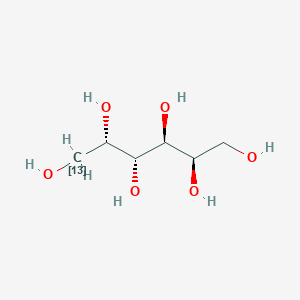
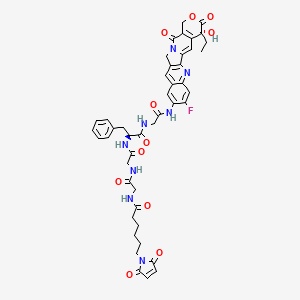
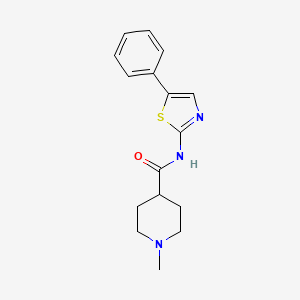
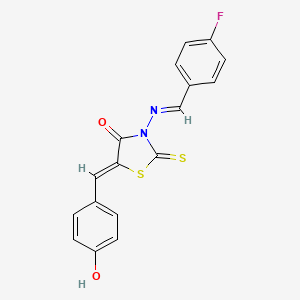
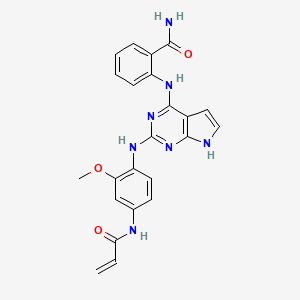
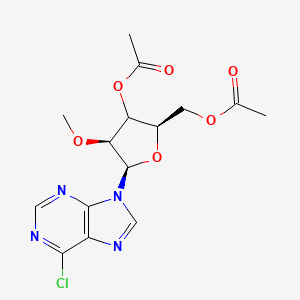
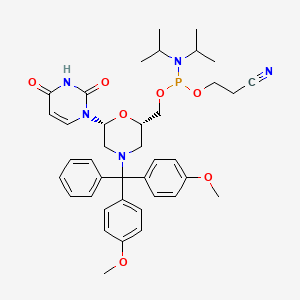
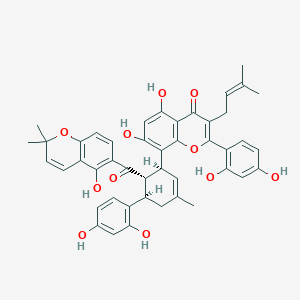
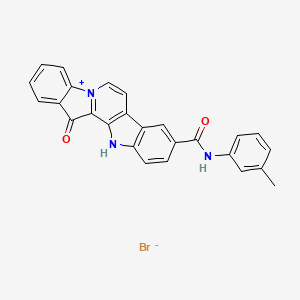
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
